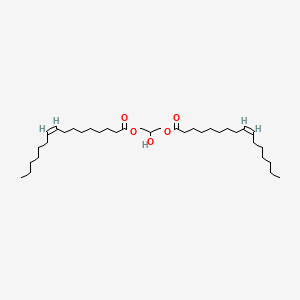
1,3-Dipalmitoleoylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dipalmitoleoylglycerol is a diacylglycerol compound where palmitoleic acid is esterified at the sn-1 and sn-3 positions of glycerol. This compound is a type of glyceride, which is a class of lipids known for their role in biological membranes and energy storage. It is characterized by the presence of palmitoleic acid, a monounsaturated fatty acid, which contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dipalmitoleoylglycerol can be synthesized through esterification reactions involving glycerol and palmitoleic acid. The process typically involves the following steps:
Esterification: Glycerol is reacted with palmitoleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of ester bonds.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with palmitoleic acid under mild conditions, offering a more environmentally friendly and efficient approach compared to traditional chemical methods.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dipalmitoleoylglycerol undergoes various chemical reactions, including:
Oxidation: The double bonds in the palmitoleic acid moieties can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycerol and palmitoleic acid.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different glycerides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to oxidize the double bonds.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester bonds.
Transesterification: Alcohols such as methanol or ethanol, in the presence of a catalyst like sodium methoxide, are used for transesterification reactions.
Major Products Formed
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Hydrolysis: Glycerol and palmitoleic acid.
Transesterification: Different glycerides depending on the alcohol used.
Aplicaciones Científicas De Investigación
1,3-Dipalmitoleoylglycerol has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and stability.
Biology: It serves as a substrate for studying enzyme activities, such as lipases and esterases.
Industry: It is used in the formulation of lipid-based products, including cosmetics and pharmaceuticals, due to its emollient properties.
Mecanismo De Acción
1,3-Dipalmitoleoylglycerol exerts its effects through several mechanisms:
Enzyme Inhibition: It selectively inhibits α-glucosidase from Saccharomyces cerevisiae, which is involved in carbohydrate metabolism.
Membrane Interaction: It integrates into lipid bilayers, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dipalmitoyl-2-oleoylglycerol: Similar structure but with oleic acid at the sn-2 position.
1,2-Dipalmitoyl-sn-glycerol: Both palmitic acids are at the sn-1 and sn-2 positions.
1,3-Dioleoyl-2-palmitoylglycerol: Contains oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.
Uniqueness
1,3-Dipalmitoleoylglycerol is unique due to the presence of palmitoleic acid at both the sn-1 and sn-3 positions, which imparts distinct biological activities and physicochemical properties compared to other glycerides. Its selective inhibition of α-glucosidase and its role in membrane studies highlight its specific applications in biochemical and biophysical research.
Propiedades
IUPAC Name |
[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCZIVACHUFMPO-VMNXYWKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














